

### Validating In Vivo Target Engagement of (R)-BMS-816336: A Comparative Guide

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Compound of Interest		
Compound Name:	(R)-BMS-816336	
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This guide provides a comparative analysis of methodologies for validating the in vivo target engagement of **(R)-BMS-816336**, a potent and selective inhibitor of  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1). The performance of **(R)-BMS-816336** is compared with other  $11\beta$ -HSD1 inhibitors, supported by available experimental data.

## Introduction to 11β-HSD1 and the Importance of Target Engagement

 $11\beta$ -HSD1 is a critical enzyme in glucocorticoid metabolism, responsible for the conversion of inactive cortisone to active cortisol within tissues. This localized activation of cortisol plays a significant role in various physiological and pathophysiological processes, including glucose metabolism, inflammation, and cognitive function. Overactivity of  $11\beta$ -HSD1 is implicated in metabolic disorders such as type 2 diabetes and obesity.

Validating that a drug molecule engages with its intended target in a living organism is a crucial step in drug discovery and development.[1] Direct measurement of target engagement provides strong evidence for the drug's mechanism of action and helps to establish a clear relationship between target modulation and the observed pharmacological effect.[2]

### Comparative Analysis of 11β-HSD1 Inhibitors



This section compares **(R)-BMS-816336** with two other  $11\beta$ -HSD1 inhibitors, INCB13739 and Carbenoxolone, focusing on their in vitro potency and the methods used to assess their in vivo target engagement.

Compound	Target	In Vitro Potency (IC50)	In Vivo Target Engagemen t Metric	Species	Key Findings
(R)-BMS- 816336	11β-HSD1	Human: 14.5 nM, Mouse: 50.3 nM, Cynomolgus monkey: 16 nM	Pharmacodyn amic effect (ED50)	Cynomolgus monkey, DIO mice	Robust acute pharmacodyn amic effect with an ED50 of 0.12 mg/kg in monkeys.
INCB13739	11β-HSD1	Not specified in provided results	Decreased (5α- tetrahydrocort isol + 5β- tetrahydrocort isol)/tetrahydr ocortisone ratio in urine	Humans	Near-full inhibition of hepatic 11β-HSD1 observed.[3]
Carbenoxolo ne	11β-HSD1 (non- selective, also inhibits 11β-HSD2)	Not specified in provided results	Reduced cortisol generation from oral cortisone; Decreased urinary THF+5 $\alpha$ THF: THE ratio	Humans	Rapid inhibition of active glucocorticoid generation in adipose tissue.[4][5]

# **Experimental Protocols for In Vivo Target Engagement**



The primary method for assessing in vivo target engagement of  $11\beta$ -HSD1 inhibitors is the cortisone challenge assay. This assay measures the ability of the inhibitor to block the conversion of exogenously administered cortisone to cortisol.

#### General Protocol: In Vivo Cortisone Challenge Assay

This protocol provides a generalized methodology for evaluating the in vivo target engagement of  $11\beta$ -HSD1 inhibitors in a preclinical model (e.g., mouse).

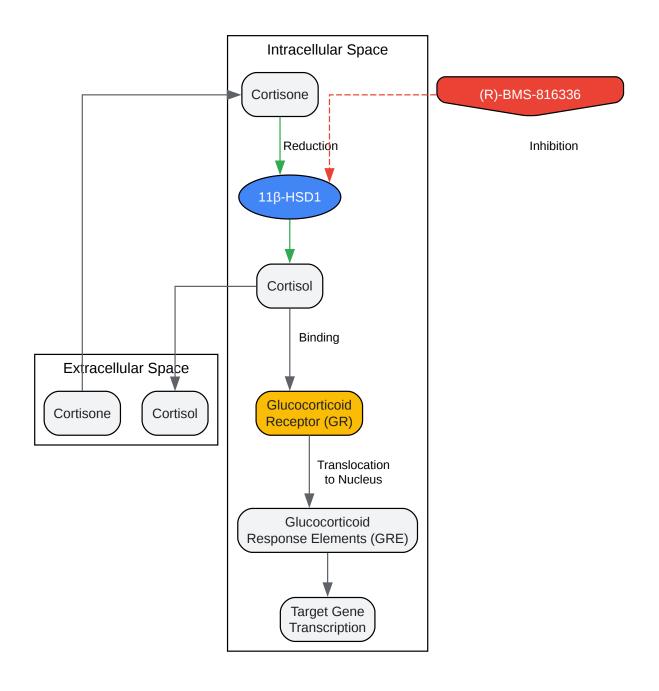
- 1. Animal Model and Acclimation:
- Use appropriate animal models, such as diet-induced obese (DIO) mice, which often exhibit elevated 11β-HSD1 activity.
- Acclimate animals to the housing conditions for at least one week before the experiment.
- 2. Compound Administration:
- Administer the 11β-HSD1 inhibitor (e.g., **(R)-BMS-816336**) or vehicle control to the animals via the intended clinical route (e.g., oral gavage).
- Dosing should be based on prior pharmacokinetic studies to ensure adequate plasma and tissue exposure at the time of the cortisone challenge.
- 3. Cortisone Challenge:
- At a predetermined time point after inhibitor administration (e.g., peak plasma concentration), administer a cortisone solution (e.g., 30 mg/kg) orally or intraperitoneally. Isotopically labeled cortisone (e.g., d7-cortisone) can be used for more precise quantification by mass spectrometry.
- 4. Sample Collection:
- Collect blood samples at various time points after the cortisone challenge (e.g., 0, 15, 30, 60, and 120 minutes) via an appropriate method (e.g., tail vein or retro-orbital bleeding).
- At the end of the time course, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).



- 5. Sample Processing and Analysis:
- Separate plasma from blood samples by centrifugation.
- Homogenize tissue samples in an appropriate buffer.
- Extract corticosteroids from plasma and tissue homogenates using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction).
- Quantify the concentrations of cortisone and cortisol (and their labeled analogs, if used)
  using a validated analytical method, such as liquid chromatography-tandem mass
  spectrometry (LC-MS/MS).
- 6. Data Analysis:
- Calculate the ratio of cortisol to cortisone at each time point for each treatment group.
- Determine the area under the curve (AUC) for the cortisol concentration-time profile.
- The percentage of inhibition of 11β-HSD1 activity is calculated by comparing the cortisol/cortisone ratio or cortisol AUC in the inhibitor-treated group to the vehicle-treated group.

## Visualizing Pathways and Workflows 11β-HSD1 Signaling Pathway



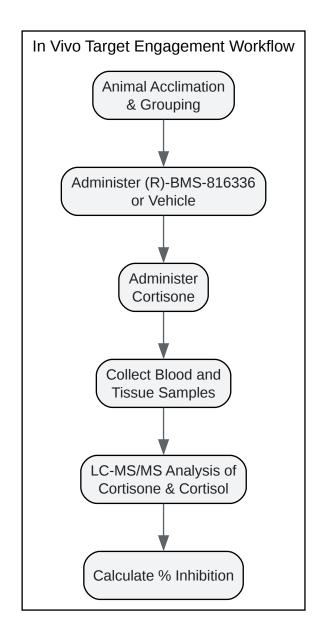


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Caption:  $11\beta$ -HSD1 converts inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor.

#### **Experimental Workflow: In Vivo Cortisone Challenge**





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Caption: Workflow for assessing  $11\beta$ -HSD1 inhibition in vivo using a cortisone challenge.

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